molecular formula C11H16N2O2 B14813238 5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine

5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14813238
M. Wt: 208.26 g/mol
InChI Key: XAUTZIHRTALNCI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine is an organic compound with a unique structure that includes a cyclopropoxy group, a methoxy group, and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by methoxylation and dimethylamination. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the interaction of small molecules with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the dimethylamino group can modulate its electronic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychoactive properties.

    5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative known for its hallucinogenic effects.

Uniqueness

5-Cyclopropoxy-2-methoxy-N,N-dimethylpyridin-3-amine is unique due to its combination of a cyclopropoxy group and a pyridine ring, which is not commonly found in other similar compounds. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C11H16N2O2/c1-13(2)10-6-9(15-8-4-5-8)7-12-11(10)14-3/h6-8H,4-5H2,1-3H3

InChI Key

XAUTZIHRTALNCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)OC

Origin of Product

United States

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